2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-10(14)6-13-7-12-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYQCADZXXOQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Protection of Benzimidazole
The benzimidazole nitrogen is protected using para-toluenesulfonyl chloride (p-TsCl) in an acetonitrile/water mixture (3:1 v/v). Optimal conditions include:
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Reaction Time | 4 hours |
| Yield | 89% |
This step prevents unwanted side reactions during subsequent acylations.
Step 2: Chloroacetylation
The protected benzimidazole reacts with chloroacetyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to neutralize HCl byproducts:
Critical parameters:
Step 3: Methylamine Substitution
The chloro intermediate undergoes nucleophilic displacement with methylamine in dimethylformamide (DMF), catalyzed by potassium iodide:
| Condition | Specification |
|---|---|
| Temperature | 80°C |
| Reaction Duration | 6 hours |
| Final Yield | 68% (overall) |
Purification via silica gel chromatography (ethyl acetate/hexane, 7:3) affords the pure product.
One-Pot Synthesis Strategies
Alternative methods condense the synthesis into a single reactor, leveraging simultaneous benzimidazole formation and acetamide coupling. A representative protocol involves:
Reflux Condensation
A mixture of o-phenylenediamine (1.0 eq), methylglyoxal (1.1 eq), and N-methylchloroacetamide (1.2 eq) in ethanol undergoes reflux for 12 hours:
| Parameter | Value |
|---|---|
| Solvent Volume | 50 mL/g substrate |
| Acid Scavenger | Pyridine (2.5 eq) |
| Isolated Yield | 54% |
This method sacrifices yield for procedural simplicity, making it suitable for small-scale exploratory syntheses.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Acylation
Comparative studies demonstrate solvent polarity significantly impacts chloroacetylation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 82 |
| THF | 7.52 | 71 |
| Acetonitrile | 37.5 | 63 |
Lower polarity solvents favor faster reaction rates by stabilizing the transition state.
Catalytic Acceleration
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 eq) during methylamine substitution increases yields to 76% by enhancing nucleophile accessibility.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (4:1) yields prismatic crystals suitable for X-ray diffraction:
| Property | Value |
|---|---|
| Melting Point | 189–192°C |
| Purity (HPLC) | ≥99% |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 3.86 (s, 2H, CH2), 2.78 (s, 3H, NCH3)
-
IR (KBr): 1674 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzimidazole)
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies using microreactors demonstrate improved heat transfer and mixing:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 2.3 kg/m³·h |
| Impurity Profile | 5.2% | 1.8% |
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide and related analogs:
Key Findings:
Heterocyclic Core Influence :
- Benzimidazole derivatives (e.g., target compound) generally exhibit superior antimicrobial activity compared to benzotriazole analogs (e.g., 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide), likely due to enhanced hydrogen-bonding capacity of the NH group in benzimidazole .
- Benzothiazole-containing analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide) show potent activity but may face solubility challenges due to increased aromaticity .
Substituent Effects: The N-methyl group in the target compound improves metabolic stability compared to bulkier substituents like 4-cyanophenyl (e.g., 2-(1H-1,3-benzodiazol-1-yl)-N-(4-cyanophenyl)acetamide), which introduces steric hindrance but enhances electron-withdrawing effects for kinase targeting .
Biological Activity Trends: Benzimidazole derivatives with small alkyl groups (e.g., N-methyl) balance potency and bioavailability, whereas polar groups (e.g., cyanophenyl) may improve target binding but compromise pharmacokinetics . Thiazole-containing analogs (e.g., N-(1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide) show moderate activity, likely due to reduced π-stacking capacity compared to benzimidazoles .
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzodiazole ring linked to an N-methylacetamide group, which contributes to its biological activity. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of benzodiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed effective inhibition against various bacterial strains, suggesting a potential for development as antibacterial agents .
2. Anti-inflammatory Effects
In vitro studies have shown that benzodiazole derivatives can inhibit inflammatory pathways. For instance, compounds were tested for their ability to reduce cytokine production in macrophages, demonstrating significant anti-inflammatory effects through the inhibition of NF-kB signaling pathways .
3. Antitumor Activity
The compound has been evaluated for its antitumor potential in various cancer cell lines. In one study, it was found to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and cell proliferation.
Case Studies
A notable study evaluated the effects of this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers at concentrations ranging from 10 µM to 50 µM .
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |
|---|---|---|
| 0 | 100 | Low |
| 10 | 80 | Moderate |
| 25 | 50 | High |
| 50 | 20 | Very High |
Toxicity and Safety Profile
The safety profile of this compound has been assessed in animal models. Toxicological studies revealed no significant adverse effects at therapeutic doses; however, further investigation is warranted to establish long-term safety .
Q & A
Q. What are the established synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves coupling a benzimidazole derivative with a chloroacetamide intermediate. Key steps include:
Nucleophilic substitution : React 1H-benzimidazole with chloroacetyl chloride in anhydrous DMF under inert atmosphere, followed by methylation of the acetamide nitrogen using methyl iodide (or dimethyl sulfate) in the presence of a base like K₂CO₃ .
Click chemistry : For more complex derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce functional groups. For example, coupling a benzimidazole-azide with a propargylacetamide derivative using CuSO₄·5H₂O and sodium ascorbate in a DMF:H₂O solvent system (yields: 60–85%) .
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the benzimidazole proton environment (aromatic protons at δ 7.2–8.5 ppm) and acetamide methyl group (δ 2.8–3.2 ppm for N–CH₃) .
- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1540 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N between benzimidazole and acetamide groups) .
- Elemental analysis : Verify purity (>95% C, H, N content) .
Q. What are the potential biological applications of this compound in preclinical research?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Anticancer activity : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen-bond interactions between the acetamide group and active-site residues .
QSAR studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. Example SAR Findings :
| Substituent (R) | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|
| -H | 1.2 | 45.2 | EGFR |
| -NO₂ | 0.8 | 12.7 | EGFR |
| -OCH₃ | 0.5 | 8.3 | EGFR |
| Data adapted from benzimidazole analogues in . |
Q. What strategies address low solubility and stability in physiological buffers?
Methodological Answer:
- Solubility enhancement :
- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
- Synthesize PEGylated prodrugs to improve aqueous solubility .
- Stability studies :
Q. How can reaction scalability be improved without compromising purity?
Methodological Answer:
- Flow chemistry : Optimize continuous-flow synthesis to reduce side reactions (residence time: 30 min, 80°C) .
- Catalyst recycling : Use immobilized Cu nanoparticles for click chemistry to minimize metal contamination .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. What analytical workflows resolve contradictions in biological activity data across studies?
Methodological Answer:
Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
Metabolite identification : Perform LC-MS/MS to rule out degradation products interfering with assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
